4-Bromo-3-chlorobenzo[d]isoxazole
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Overview
Description
4-Bromo-3-chlorobenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chlorobenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives, including this compound, often involves scalable and eco-friendly processes. Flow chemistry techniques, which allow for continuous production and better control over reaction conditions, are gaining popularity for the synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chlorobenzo[d]isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition Reactions: Reagents such as nitrile oxides and alkynes are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized isoxazoles, while cycloaddition reactions can produce polycyclic compounds .
Scientific Research Applications
4-Bromo-3-chlorobenzo[d]isoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Isoxazole derivatives are used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chlorobenzo[d]isoxazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but the presence of the isoxazole ring often plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-chlorobenzisoxazole
- 3-Chloro-4-fluorobenzo[d]isoxazole
- 4-Bromo-3-methylbenzo[d]isoxazole
Uniqueness
4-Bromo-3-chlorobenzo[d]isoxazole is unique due to the specific arrangement of bromine and chlorine atoms on the isoxazole ring. This unique structure can impart distinct chemical and biological properties compared to other isoxazole derivatives .
Properties
IUPAC Name |
4-bromo-3-chloro-1,2-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJQRRNRMOCGKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NO2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857076 |
Source
|
Record name | 4-Bromo-3-chloro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260751-76-5 |
Source
|
Record name | 4-Bromo-3-chloro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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